

Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318

[Get Quote](#)

Disclaimer: As of late 2025, comprehensive, peer-reviewed spectral data (NMR, IR, MS) and detailed experimental protocols for **Ethyl 3-amino-5-chlorobenzoate** are not readily available in the surveyed scientific literature. The information presented herein is based on data for a closely related isomer, Ethyl 4-amino-3-chlorobenzoate, to provide a representative technical guide for researchers and scientists in the field of drug development. All data and protocols below pertain to Ethyl 4-amino-3-chlorobenzoate.

This technical guide provides an in-depth summary of the spectral data and experimental methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical techniques used to elucidate and confirm the structure of such compounds.

Spectroscopic Data

The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
7.75	d	1H	Aromatic H
7.63	dd	1H	Aromatic H
6.83	s	1H	Aromatic H
6.21	s	2H	-NH ₂
4.23	q	2H	-OCH ₂ CH ₃
1.27	t	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ) ppm	Assignment
164.85	C=O (Ester)
149.08	C-NH ₂
130.40	Aromatic C
129.29	Aromatic C
117.42	Aromatic C
116.00	Aromatic C
114.16	Aromatic C
60.10	-OCH ₂ CH ₃
14.17	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate^[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3487, 3356	Primary Amine (-NH ₂)	Asymmetric & Symmetric Stretch
2985, 2900	C-H (Alkyl)	Stretch
1689	C=O (Ester)	Stretch
1624, 1593, 1508	C=C (Aromatic)	Stretch
1392	C-H (Alkyl)	Bend
759	C-Cl	Stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the precise mass and elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate^[1]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	200.04	200.20

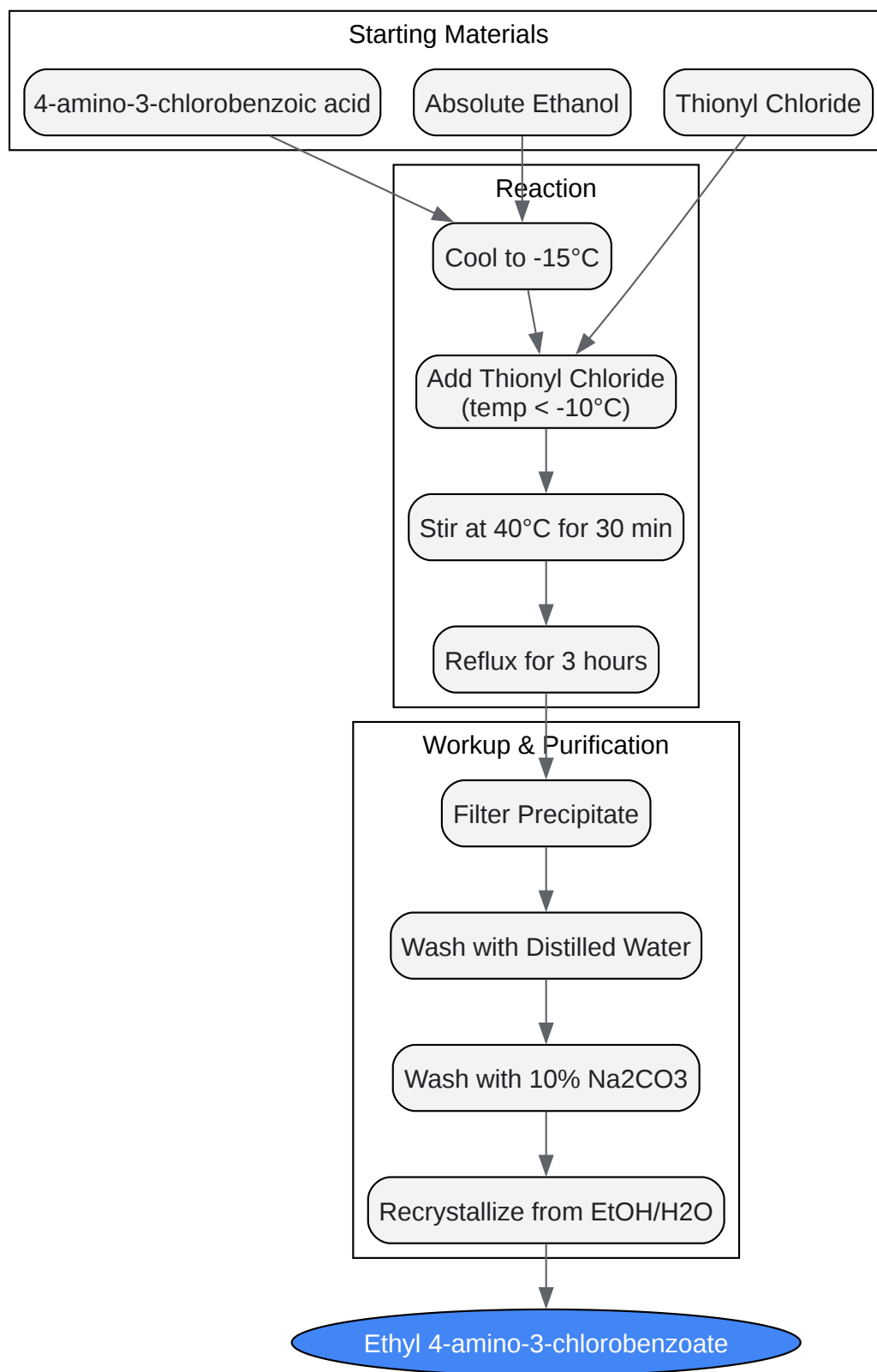
Experimental Protocols

The following section details the methodologies used for the synthesis and spectroscopic analysis of Ethyl 4-amino-3-chlorobenzoate.

Synthesis of Ethyl 4-amino-3-chlorobenzoate

A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed

with distilled water, followed by a 10% Na_2CO_3 solution. The crude product was then recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-chlorobenzoate.^[1]



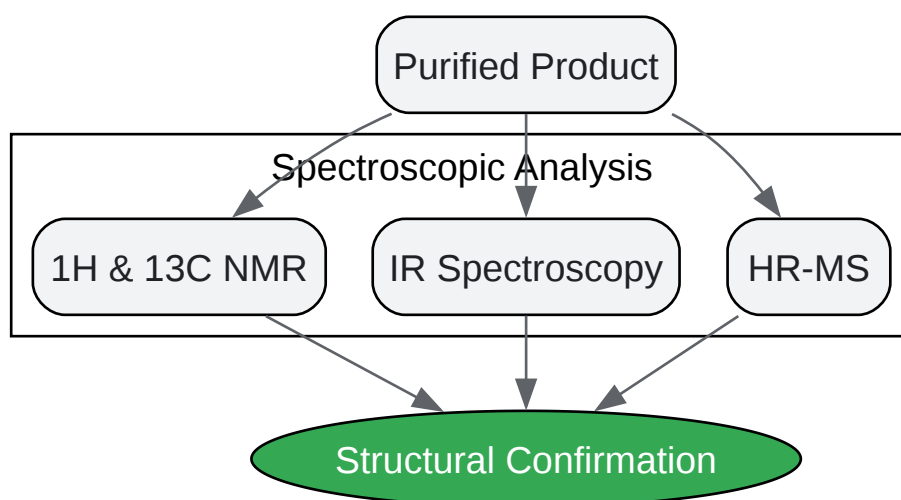
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.

Spectroscopic Characterization

The structural confirmation of the synthesized product was carried out using the following instrumentation and parameters.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were acquired on a Bruker Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in DMSO- d_6 , with Tetramethylsilane (TMS) serving as the internal standard.[1]
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer using KBr disks.[1]
- High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-MS spectrometer to determine the accurate mass of the compound.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582318#ethyl-3-amino-5-chlorobenzoate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com